molecular formula C8H9FN2O2 B8468136 2-amino-4-fluoro-N-methoxybenzamide

2-amino-4-fluoro-N-methoxybenzamide

Cat. No.: B8468136
M. Wt: 184.17 g/mol
InChI Key: PGOIEBUUOWOGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-fluoro-N-methoxybenzamide is a chemical building block of interest in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited, its structure combines features found in other active research compounds. The scaffold of a substituted 2-aminobenzamide is a privileged structure in medicinal chemistry, often utilized in the development of compounds that target various enzymes and receptors . The presence of both a fluoro and an N-methoxy group on the benzamide core is designed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the pharmacokinetic profiles of drug candidates . Research into similar compounds, such as dihydroquinazolinone-3-carboxamides, has demonstrated the value of the benzamide moiety in developing potent antimalarial agents that target PfATP4, highlighting the potential of this chemical class in infectious disease research . Furthermore, substituted benzamides are frequently explored as key intermediates in the synthesis of more complex molecules, including androgen receptor antagonists . As a building block, this compound can be used to explore structure-activity relationships (SAR) and to refine properties like aqueous solubility and metabolic stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-amino-4-fluoro-N-methoxybenzamide

InChI

InChI=1S/C8H9FN2O2/c1-13-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

PGOIEBUUOWOGSX-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=C(C=C1)F)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula : C8H10FN2O2
  • Molecular Weight : Approximately 182.19 g/mol

Its structure includes an amino group, a fluoro substituent, and a methoxy group attached to a benzamide framework, which enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that 2-amino-4-fluoro-N-methoxybenzamide may serve as an effective anticancer agent. Research has shown that compounds with similar structural features exhibit significant biological activity against various cancer cell lines. For instance, derivatives of benzamide have been tested for their efficacy against human colorectal carcinoma cell lines, demonstrating promising results in terms of cytotoxicity.

CompoundIC50 (µM)Target
This compoundTBDHCT116 Cell Line
5-Fluorouracil (Standard)9.99HCT116 Cell Line

The presence of the fluoro and methoxy groups is believed to enhance binding affinity and specificity towards cancer-related targets, making it a candidate for further drug development.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The unique combination of functional groups allows for interactions that can modulate enzyme activities effectively.

Biochemical Probes

This compound has also been explored as a biochemical probe in various research settings. Its ability to interact with biological targets makes it useful for studying enzyme mechanisms and receptor interactions. The fluoro and methoxy substituents enhance its interaction profile, which is critical for designing derivatives that improve efficacy while minimizing side effects.

Case Study 1: Anticancer Evaluation

A study focused on evaluating the anticancer properties of this compound against various cancer cell lines showed promising results. The compound was subjected to cytotoxicity assays, revealing that it exhibited significant inhibition of cell growth compared to standard treatments .

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction of the compound with specific enzymes involved in metabolic pathways related to cancer. The findings suggested that its structural characteristics facilitate strong binding interactions, leading to effective inhibition of target enzymes .

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The substituent positions and crystallographic parameters significantly influence molecular conformation and intermolecular interactions. Key comparisons include:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Substituents Dihedral Angle (Amide vs. Benzene) Crystallographic Parameters Reference
2-Amino-4-fluoro-N-methoxybenzamide 2-NH₂, 4-F, N-OCH₃ Inferred: ~10–20° (planar) Predicted: Monoclinic system N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Br, 4-OCH₃, 2-NO₂ 15.3° (molecule A), 17.8° (molecule B) Two molecules per asymmetric unit
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-OCH₃ 5.2° Single-crystal X-ray (T = 89 K), mean σ(C–C) = 0.002 Å
2-Fluoro-N-(4-methoxyphenyl)benzamide 2-F, 4-OCH₃ 8.7° Orthorhombic system, R factor = 0.041

Key Observations:

  • Fluoro substituents (e.g., ) reduce steric hindrance compared to bulkier groups like bromo or nitro, improving crystallinity .

Electronic and Functional Properties

Substituent electronic effects modulate solubility, fluorescence, and reactivity:

Table 2: Functional Properties of Benzamide Analogues
Compound Fluorescence Solubility Notable Applications Reference
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide pH-dependent (max at pH 6.5) Low (synthesized via DCC/HOBt coupling) Fluorescent probes for Pb²⁺ detection
4-Amino-N-(4-methoxyphenyl)benzamide Not reported Soluble in DMSO Research chemical (kinase inhibitors)
N-(4-amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide Not reported Moderate (polar solvents) Potential antimicrobial agent

Key Observations:

  • The amino group in the target compound may enhance fluorescence compared to non-amino analogues (e.g., ), though this requires experimental validation.
  • N-Methoxy groups generally improve solubility in polar solvents compared to non-methoxy derivatives .

Preparation Methods

Oxidation of Toluene Derivatives

A foundational step in synthesizing 2-amino-4-fluoro-N-methoxybenzamide involves the oxidation of substituted toluene precursors. For example, 2-fluoro-4-nitrotoluene can be oxidized to 2-fluoro-4-nitrobenzoic acid using potassium permanganate (KMnO4KMnO_4) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). This method achieves a 74% yield by enhancing the solubility of KMnO4KMnO_4 in organic solvents. The reaction proceeds via radical intermediates, with the nitro group stabilizing the aromatic ring during oxidation.

2-Fluoro-4-nitrotoluenePhase transfer catalystKMnO4,H2O2-Fluoro-4-nitrobenzoic acid\text{2-Fluoro-4-nitrotoluene} \xrightarrow[\text{Phase transfer catalyst}]{KMnO4, H2O} \text{2-Fluoro-4-nitrobenzoic acid}

Chlorination and Amination

The resulting nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2SOCl_2). This step, performed in dichloromethane (CH2Cl2CH_2Cl_2) under reflux, achieves near-quantitative conversion. Subsequent amination with methoxyamine (NH2OCH3NH_2OCH_3) introduces the N-methoxy group. Methoxyamine hydrochloride, when neutralized with a base like triethylamine, reacts exothermically with the acid chloride to form 2-fluoro-4-nitro-N-methoxybenzamide in 85–90% yield.

2-Fluoro-4-nitrobenzoic acidSOCl2Acid chlorideNH2OCH32-Fluoro-4-nitro-N-methoxybenzamide\text{2-Fluoro-4-nitrobenzoic acid} \xrightarrow{SOCl2} \text{Acid chloride} \xrightarrow{NH2OCH_3} \text{2-Fluoro-4-nitro-N-methoxybenzamide}

Hydrogenation of Nitro to Amino

The final reduction of the nitro group to an amino group is accomplished via catalytic hydrogenation. Using palladium on carbon (Pd/CPd/C, 5–10% loading) under H2H_2 (1–3 atm) in ethanol or methanol, This compound is obtained in 95–98% yield. This step is highly selective, with no observed over-reduction of the methoxy or fluoro groups.

2-Fluoro-4-nitro-N-methoxybenzamideH2Pd/CThis compound\text{2-Fluoro-4-nitro-N-methoxybenzamide} \xrightarrow[H_2]{Pd/C} \text{this compound}

Alternative Synthetic Routes

Direct Amidation of Fluoro-Nitrobenzoic Acid

An alternative one-pot method bypasses the acid chloride intermediate. 2-Fluoro-4-nitrobenzoic acid is treated with methoxyamine in the presence of a coupling agent such as N,NN,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This approach, conducted in tetrahydrofuran (THFTHF) at 0–5°C, yields 70–75% of the amide product. While milder than thionyl chloride, this method requires careful moisture control to prevent side reactions.

Transamidation Strategies

Recent patents describe transamidation of pre-formed benzamides. For instance, 4-fluoro-N-methylbenzamide undergoes methoxy group substitution via refluxing with excess methoxyamine in toluene. Although this method offers modularity, yields are moderate (60–65%) due to competing hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Oxidation : Aqueous KMnO4KMnO_4 with phase transfer catalysts in dichloroethane (DCEDCE) at 80°C maximizes nitrobenzoic acid yield.

  • Amination : Polar aprotic solvents (e.g., THFTHF) at 0°C minimize side reactions during methoxyamine coupling.

Catalytic Hydrogenation Parameters

  • Pressure : H2H_2 at 2 atm balances reaction rate and safety.

  • Catalyst Recycling : Pd/CPd/C can be reused up to three times with minimal activity loss.

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves nitro and amino intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm >99% purity in final products.

Spectroscopic Characterization

  • 1H^1H NMR : Key signals include the methoxy singlet (δ3.85\delta 3.85) and aromatic protons (δ6.88.1\delta 6.8–8.1).

  • IR Spectroscopy : Stretching vibrations at 1650 cm1^{-1} (amide C=O) and 3350 cm1^{-1} (N-H) validate structural integrity.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-O Bond Cleavage : Occurs during hydrogenation if Pd/CPd/C is overly active. Mitigated by using fresh catalyst and lower temperatures.

  • Hydrolysis of Methoxy Group : Controlled pH (<7) during amination prevents demethylation.

Scalability Issues

  • Oxidation Exotherms : Gradual KMnO4KMnO_4 addition and efficient cooling prevent runaway reactions.

  • Amination Workup : Ice-water quench and dichloromethane extraction minimize emulsion formation.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Oxidation-AminationKMnO4KMnO_4, SOCl2SOCl_2, NH2OCH3NH_2OCH_374→95→98High selectivity, scalableMulti-step, cost of Pd/CPd/C
Direct AmidationDCC/HOBt, NH2OCH3NH_2OCH_370–75Avoids SOCl2SOCl_2Moisture-sensitive
TransamidationReflux with NH2OCH3NH_2OCH_360–65ModularModerate yield, side reactions

Q & A

Analyzing contradictory bioactivity data between this compound and its thiazole-containing analogs

  • Approach : Perform dose-response curves (IC₅₀, EC₅₀) in bacterial proliferation assays. Thiazole derivatives may exhibit enhanced activity due to π-π stacking with enzyme active sites. Use molecular dynamics simulations to model ligand-receptor interactions .

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